Yiyeliangwanoside I

Description

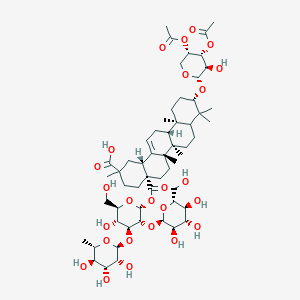

Yiyeliangwanoside I (C₅₇H₈₈O₂₅, molecular weight 1173.32 g/mol) is an oleanane-type triterpene glycoside first isolated from the bark of Nothopanax davidii (Araliaceae family) . Structurally, it features a 3β-hydroxyolean-12-ene-28,29-dioic acid core substituted with a 3-O-α-(3',4'-O-dioic-acetyl)-L-arabinopyranosyl group and a 28-O-glycosyl ester comprising α-L-rhamnopyranosyl-(1→6)-β-D-glycopyranosyl-(1→4)-β-D-glycopyranosyl residues . It exists as a white crystalline powder with a melting point of 203–205°C (decomposition) and an optical rotation of [α]D²⁰ = −3.47° (c = 0.1, methanol) .

Properties

CAS No. |

135272-49-0 |

|---|---|

Molecular Formula |

C57H88O25 |

Molecular Weight |

1173.3 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C57H88O25/c1-24-35(62)38(65)40(67)47(74-24)80-44-37(64)30(22-59)78-49(45(44)81-48-41(68)39(66)36(63)29(21-58)77-48)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-46-42(69)43(76-26(3)61)31(23-73-46)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44-,45+,46-,47-,48+,49+,53?,54-,55+,56+,57-/m0/s1 |

InChI Key |

FXNTUAWTJJIORK-PBPSADCISA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)OC(=O)C)O)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |

Synonyms |

yiyeliangwanoside I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1 highlights key differences between Yiyeliangwanoside I and related triterpene glycosides:

Key Observations :

Glycosylation Complexity: this compound has a larger molecular weight than Yixinosides A/B due to its extended glycosyl chain (three sugar units vs. one in Yixinoside B) .

Acetyl Substitutions: Unlike Yiyeliangwanoside II (mono-acetylated arabinose), this compound contains a 3',4'-di-O-acetyl group on arabinopyranose, which may enhance solubility or receptor binding .

Optical Activity: this compound exhibits levorotatory properties ([α]D²⁰ = −3.47°), contrasting with the dextrorotatory Yiyeliangwanoside II ([α]D²⁰ = +36.5°) and Yiyeliangwenoside IX ([α]D²⁰ = −9.43°) .

Functional and Pharmacological Differences

While direct pharmacological data for this compound are scarce, structural analogs provide insights:

- Yixinoside A: Demonstrates anti-inflammatory activity in murine macrophages (IC₅₀ = 12.3 μM) via NF-κB inhibition . Its shorter glycosyl chain may reduce bioavailability compared to this compound.

- Its distinct acetyl pattern likely modulates enzyme affinity.

- Oleanolic Acid Derivatives: Simpler analogs (e.g., oleanolic acid-3-O-glucuronide) show hepatoprotective effects, implying that this compound’s glycosylation may enhance target specificity .

Q & A

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Methodological Answer :

- Standard operating procedures (SOPs) : Document protocols for cell culture, compound storage, and instrument calibration.

- Blinded experiments : Assign treatment groups randomly; use automated plate readers to reduce bias.

- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.